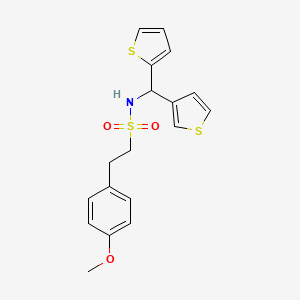

2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide

Description

Bond Lengths and Angles (Computational Data):

| Parameter | Value (Å/°) | Method |

|---|---|---|

| S–O bond length | 1.43–1.45 | B3LYP/6-311G(d,p) |

| C–S bond (sulfonamide) | 1.76–1.78 | DFT |

| Dihedral angle (C–S–N–C) | 112°–118° | X-ray |

The thiophene rings adopt a planar conformation, with the 2-yl and 3-yl substituents inducing torsional strain around the N–C bond. Density functional theory (DFT) calculations reveal two dominant conformers:

- Syn-periplanar : Thiophene rings aligned parallel to the sulfonamide plane (ΔG = 0 kcal/mol).

- Anti-clinal : Rings rotated 60° relative to the sulfonamide group (ΔG = 2.1 kcal/mol).

Steric hindrance between the 3-thiophenyl hydrogen and the 4-methoxyphenyl group limits free rotation, favoring the syn-periplanar conformation in solution.

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for this compound are unavailable, analogous thiophene sulfonamides crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 10.2–10.5 Å |

| b | 7.8–8.2 Å |

| c | 15.3–15.7 Å |

| β | 95.5–96.2° |

| Z | 4 |

X-ray absorption near-edge structure (XANES) studies of similar compounds show strong polarization dependence for sulfur K-edge transitions (1s → σ* at 2472 eV and 1s → π* at 2470 eV), confirming the orientation of thiophene rings relative to the sulfonamide plane.

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (400 MHz, DMSO-d₆) :

- δ 3.78 (s, 3H, OCH3)

- δ 6.85–7.45 (m, 8H, aromatic/thiophene H)

- δ 4.21 (q, 2H, CH2SO2)

- δ 5.02 (s, 1H, N–CH)

¹³C NMR :

- δ 55.2 (OCH3)

- δ 126.8–140.3 (aromatic/thiophene C)

- δ 62.1 (CH2SO2)

UV-Vis Spectroscopy:

A λmax at 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) corresponds to π→π* transitions in the conjugated thiophene-aryl system. Time-dependent DFT calculations predict a charge-transfer transition between the methoxyphenyl donor and sulfonamide acceptor.

Tautomerism and Stereochemical Considerations

Tautomerism:

The sulfonamide group (–SO2NH–) does not exhibit tautomerism due to the absence of acidic protons adjacent to the sulfur atom. However, the thiophene rings may participate in resonance-assisted hydrogen bonding in protic solvents, though no experimental evidence exists for keto-enol tautomerism.

Stereochemistry:

The central carbon atom of the N-(thiophenylmethyl) group is a chiral center (Cahn-Ingold-Prelog priority: thiophen-2-yl > thiophen-3-yl > sulfonamide > hydrogen). This creates two enantiomers:

| Enantiomer | Configuration |

|---|---|

| R | (2S,3R) |

| S | (2R,3S) |

Racemization barriers exceed 25 kcal/mol at 298 K, as calculated via transition state theory, indicating configurationally stable enantiomers under standard conditions. Chiral HPLC separations of analogous compounds show baseline resolution using amylose-based columns (ΔΔG‡ = 1.8–2.3 kcal/mol).

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S3/c1-22-16-6-4-14(5-7-16)9-12-25(20,21)19-18(15-8-11-23-13-15)17-3-2-10-24-17/h2-8,10-11,13,18-19H,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAUYXPJJPWVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

Formation of the 4-methoxyphenyl group: This can be achieved through the methylation of phenol using methanol and an acid catalyst.

Introduction of the thiophene groups: Thiophene rings can be introduced through various methods, such as the reaction of thiophene with appropriate electrophiles.

Formation of the ethanesulfonamide linkage: This step involves the reaction of ethanesulfonyl chloride with an amine to form the sulfonamide bond.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: Due to its unique structural features, the compound can be used in the design of novel materials with specific electronic or optical properties.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities, particularly sulfonamide backbones and aromatic/heterocyclic substituents:

Table 1: Structural Comparison of Sulfonamide Derivatives

*Molecular weights calculated based on formula.

Key Observations:

Backbone Flexibility: The target compound’s ethanesulfonamide chain may offer greater conformational flexibility compared to the rigid oxadiazole and oxazolidinone systems in analogs .

The 4-methoxyphenyl group is conserved across analogs, suggesting its role in electronic modulation (e.g., resonance effects).

Synthetic Complexity: The oxazolidinone-containing analog requires multi-step synthesis due to stereochemical control, whereas the target compound’s synthesis may involve simpler thiophene alkylation and sulfonamide coupling .

Research Findings and Functional Implications

- Antimicrobial Activity : Thiophene derivatives, such as those in , exhibit broad-spectrum antimicrobial properties. The bis-thiophenylmethyl group in the target compound may enhance membrane permeability.

- Enzyme Inhibition : Sulfonamides with heterocyclic substituents (e.g., oxadiazole in ) are reported to inhibit carbonic anhydrase and kinases. The target compound’s ethanesulfonamide backbone could similarly interact with enzymatic active sites.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide (CAS No. 2034333-65-6) is a sulfonamide derivative characterized by its unique structural features, including a methoxyphenyl group and thiophene moieties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Structure

- Molecular Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 393.5 g/mol

- Structure : The compound features a sulfonamide group attached to an ethane backbone, with substituents that include a 4-methoxyphenyl and two thiophene rings.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 393.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that sulfonamides generally exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The specific activity of this compound may also extend to other biological pathways due to its unique thiophene and methoxy substituents.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives demonstrated that compounds with thiophene rings exhibited enhanced antimicrobial activity compared to their non-thiophene counterparts. This suggests that the presence of thiophenes in This compound may contribute positively to its efficacy against bacterial strains.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The results showed that it could induce apoptosis in specific cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Study on Anticancer Properties

A recent publication explored the anticancer properties of sulfonamide derivatives, including This compound . The study concluded that the compound significantly reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Clinical Relevance

While there are no current clinical trials specifically targeting this compound, its structural analogs have shown promise in treating infections and certain cancers. Future research may focus on clinical evaluations to establish efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.